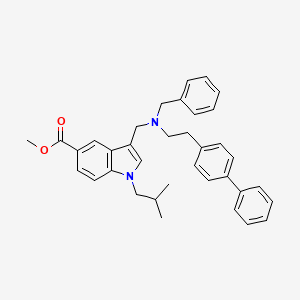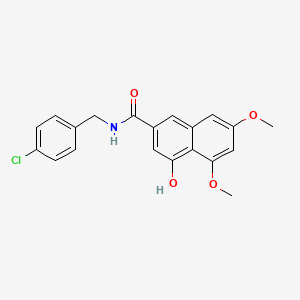
Vegfr-2/dhfr-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2/dhfr-IN-1 is a compound known for its dual inhibitory action on vascular endothelial growth factor receptor 2 (VEGFR-2) and dihydrofolate reductase (DHFR). This compound has shown significant potential in cancer research due to its ability to inhibit angiogenesis and cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2/dhfr-IN-1 typically involves a series of chemical reactions starting from readily available precursors. The process includes the formation of a naphthamide derivative through a microwave-assisted synthesis . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2/dhfr-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, which may alter its chemical structure and activity.
Substitution: Substitution reactions involving different functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .
Applications De Recherche Scientifique
Vegfr-2/dhfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its effects on cellular processes such as angiogenesis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit VEGFR-2 and DHFR, which are crucial for tumor growth and survival
Mécanisme D'action
Vegfr-2/dhfr-IN-1 exerts its effects by inhibiting the activity of VEGFR-2 and DHFR. VEGFR-2 is involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. By inhibiting VEGFR-2, the compound can reduce blood supply to tumors, thereby inhibiting their growth . DHFR is an enzyme involved in DNA synthesis and repair. Inhibition of DHFR disrupts these processes, leading to reduced cell proliferation and increased cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
VEGFR-1 Inhibitors: Compounds that specifically inhibit VEGFR-1, another receptor involved in angiogenesis.
Quinoxaline-based VEGFR-2 Inhibitors: These compounds share similar pharmacophoric features and have shown significant antiproliferative activities.
Other DHFR Inhibitors: Compounds that inhibit DHFR, such as methotrexate, which is widely used in cancer therapy.
Uniqueness
Vegfr-2/dhfr-IN-1 is unique due to its dual inhibitory action on both VEGFR-2 and DHFR. This dual targeting capability enhances its therapeutic potential by simultaneously disrupting angiogenesis and cell proliferation pathways, making it a promising candidate for cancer treatment .
Propriétés
Formule moléculaire |
C20H18ClNO4 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-4-hydroxy-5,7-dimethoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-25-16-8-13-7-14(9-17(23)19(13)18(10-16)26-2)20(24)22-11-12-3-5-15(21)6-4-12/h3-10,23H,11H2,1-2H3,(H,22,24) |
Clé InChI |
JIXYEXYBLVWMHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CC(=C2C(=C1)OC)O)C(=O)NCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


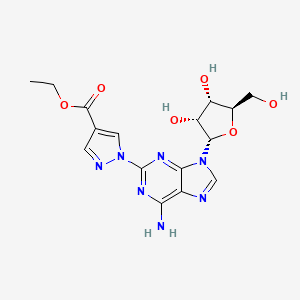
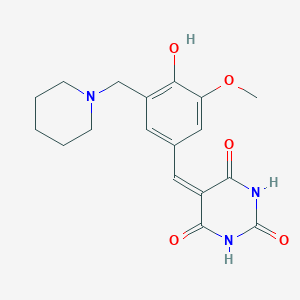
![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

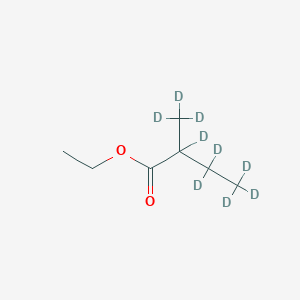
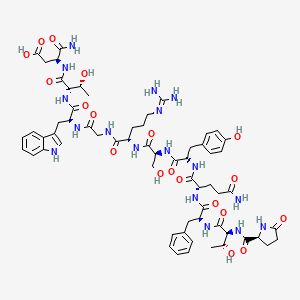
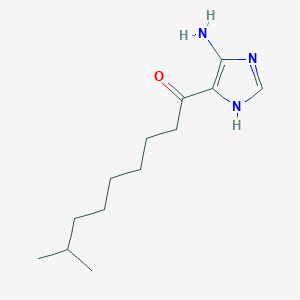
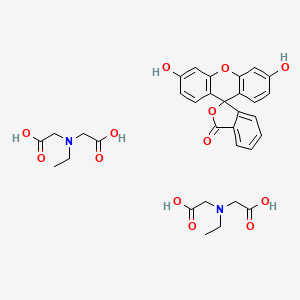
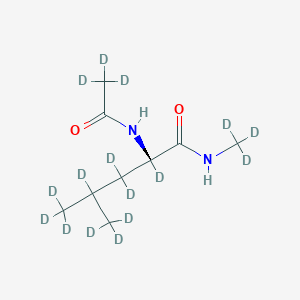
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
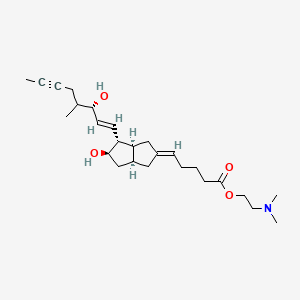
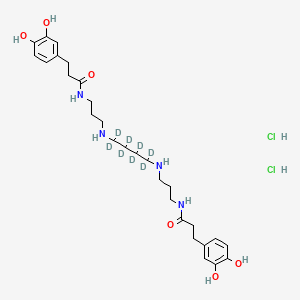
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
